

Isoxazole-5-carbaldehyde spectroscopic data analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isoxazole-5-carbaldehyde

Cat. No.: B108842

[Get Quote](#)

Spectroscopic Analysis of Isoxazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **isoxazole-5-carbaldehyde**, a key heterocyclic aldehyde in organic synthesis and medicinal chemistry. Due to the limited availability of published spectroscopic data for the unsubstituted **isoxazole-5-carbaldehyde**, this guide utilizes data from closely related derivatives to illustrate the principles of spectral interpretation and analysis. The methodologies and expected spectral features outlined herein serve as a valuable resource for researchers working with this and similar isoxazole-based compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **isoxazole-5-carbaldehyde** based on the analysis of substituted isoxazole derivatives and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Illustrative)

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.8 - 10.5	Singlet	-
Isoxazole-H4	7.0 - 7.5	Doublet	~1.8
Isoxazole-H3	8.5 - 9.0	Doublet	~1.8

Note: The chemical shifts are estimates based on data from substituted isoxazoles and may vary depending on the solvent and other experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (Illustrative)

Carbon	Expected Chemical Shift (δ, ppm)
Aldehyde C=O	180 - 190
Isoxazole C5	160 - 170
Isoxazole C3	150 - 160
Isoxazole C4	110 - 120

Note: These are approximate chemical shift ranges derived from data on various isoxazole derivatives.

Table 3: Infrared (IR) Spectroscopic Data

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820 - 2880 and 2720 - 2780	Medium
C=O stretch (aldehyde)	1690 - 1715	Strong
C=N stretch (isoxazole)	1580 - 1620	Medium
C-H in-plane bend (isoxazole)	1350 - 1450	Medium
N-O stretch (isoxazole)	900 - 950	Medium to Strong

Table 4: Mass Spectrometry (MS) Data

Parameter	Value
Molecular Formula	C ₄ H ₃ NO ₂
Molecular Weight	97.07 g/mol
Exact Mass	97.0164 g/mol [1]
Expected Fragmentation	
[M]+•	97
[M-H] ⁺	96
[M-CO] ⁺	69
[M-CHO] ⁺	68

Note: The fragmentation pattern is a prediction based on the structure and may vary with ionization technique.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **isoxazole-5-carbaldehyde**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **isoxazole-5-carbaldehyde**.

Methodology:

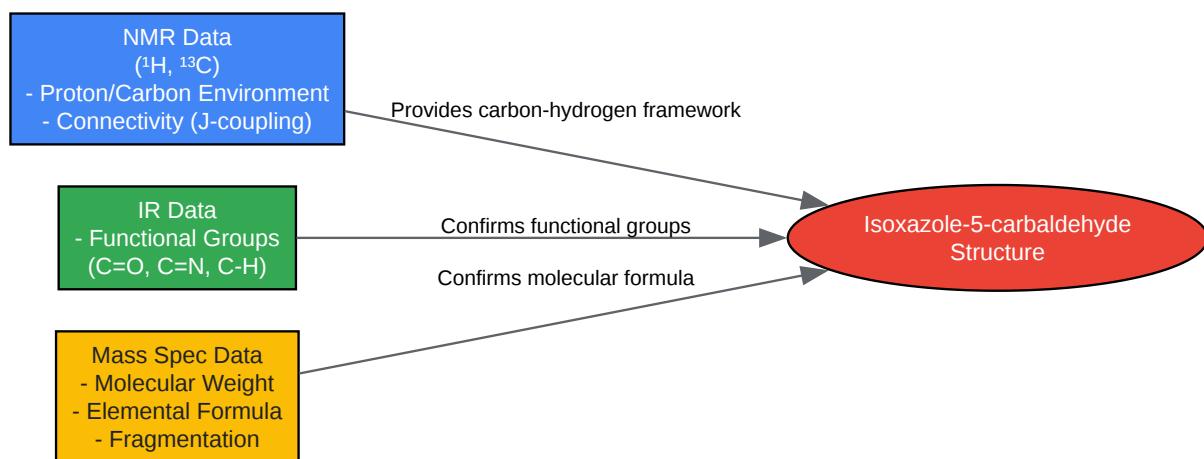
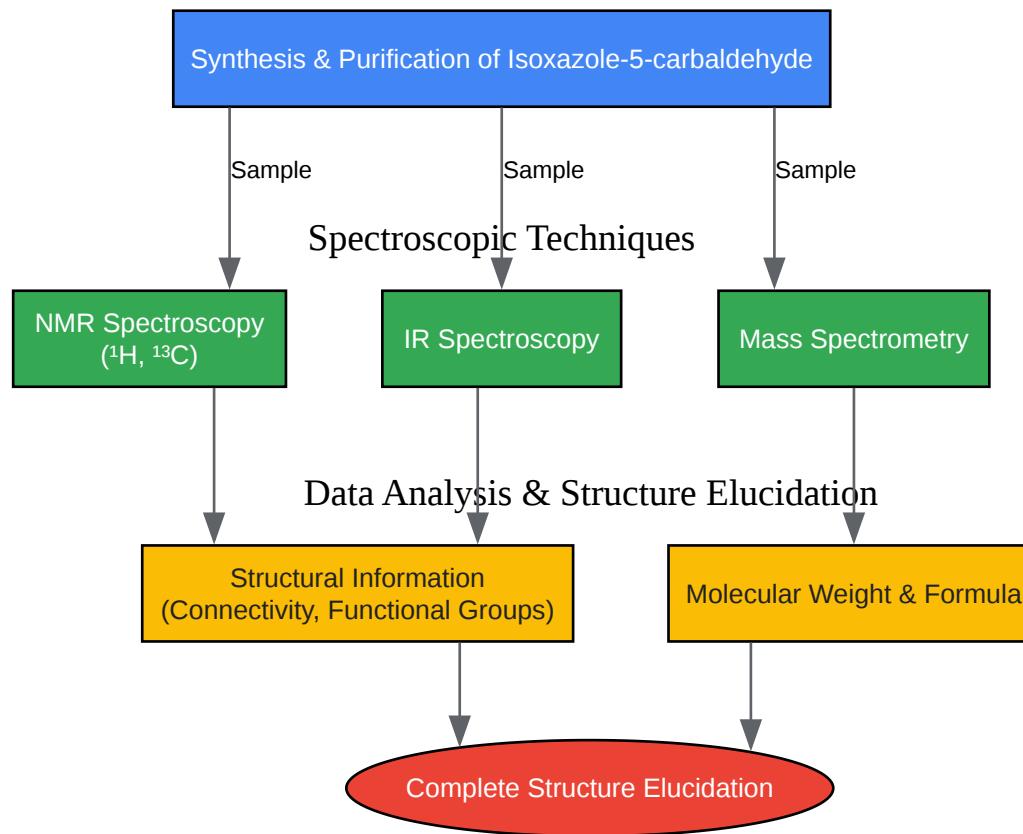
- Sample Preparation:
 - Neat Liquid (if applicable): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Data Analysis: The obtained spectrum should be background-corrected. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **isoxazole-5-carbaldehyde**.

Methodology:



- Sample Preparation: Prepare a dilute solution of the sample (typically 1 $\mu\text{g}/\text{mL}$ to 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.
 - EI-MS: Introduce the sample (often via a gas chromatograph - GC, or a direct insertion probe) into the high-vacuum source where it is bombarded with electrons (typically 70 eV).

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ($[M]^+$ or $[M+H]^+$) and the major fragment ions. The high-resolution mass spectrum can be used to determine the elemental composition.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between different analytical techniques.

Sample Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Oxazole-5-carbaldehyde | C4H3NO2 | CID 21817604 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isoxazole-5-carbaldehyde spectroscopic data analysis (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108842#isoxazole-5-carbaldehyde-spectroscopic-data-analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com